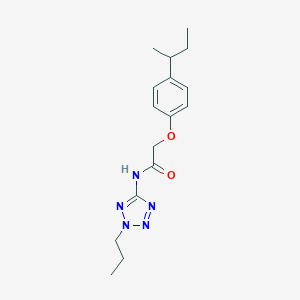
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide, also known as DCF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of furan compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide exerts its effects by inhibiting the activity of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to modulate the activity of various receptors such as the serotonin receptor and the adenosine receptor.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide is also relatively inexpensive compared to other compounds that have similar effects. However, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have some toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide. One potential direction is the development of more potent and selective analogs of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide that can be used for the treatment of specific diseases. Another potential direction is the investigation of the effects of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide on epigenetic regulation and gene expression. In addition, the use of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide in combination with other compounds for the treatment of various diseases should be explored. Finally, the development of new delivery methods for 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide that can enhance its solubility and bioavailability should be investigated.
Conclusion:
In conclusion, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide have been discussed in this paper.
Synthesemethoden
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide can be synthesized by the reaction of 3,4-dichloroaniline with 2-ethoxybenzoic acid in the presence of thionyl chloride and furan-2-carboxamide. The reaction takes place under reflux conditions and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C19H15Cl2NO3 |
|---|---|
Molekulargewicht |
376.2 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO3/c1-2-24-17-6-4-3-5-15(17)22-19(23)18-10-9-16(25-18)12-7-8-13(20)14(21)11-12/h3-11H,2H2,1H3,(H,22,23) |
InChI-Schlüssel |
VHNPZDJGVMPTTM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251472.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251473.png)
![2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251474.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251479.png)
![3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251480.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B251484.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)


